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Compound of Interest

Compound Name: 2-Bromo-7-ethoxybenzo[d]thiazole

Cat. No.: B15226521

Get Quote

Executive Summary
2-Bromo-7-ethoxybenzo[d]thiazole (CAS: Derivative of 100000-00-0 series) is a bicyclic

heteroaromatic scaffold. Its structural utility lies in the 2-position bromine, which serves as a

versatile electrophilic handle for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (

), and the 7-position ethoxy group, which modulates lipophilicity and electronic density of the
benzene ring.

This guide provides a comprehensive spectroscopic profile (MS, NMR, IR) to assist

researchers in the synthesis, purification, and structural confirmation of this compound.

Structural Analysis & Theoretical Framework
Electronic Environment
The molecule features a fused benzene and thiazole ring system.

2-Bromo Group: Acts as a weak deactivating group via inductive withdrawal (-I), making the

C2 position highly reactive toward nucleophiles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15226521#bc-rfq
https://www.benchchem.com/product/b15226521/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-bromo-7-ethoxybenzo-d-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15226521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7-Ethoxy Group: A strong electron-donating group (EDG) via resonance (+M), significantly

shielding the protons at the C6 and C4 positions. This regiochemistry creates a distinct NMR

splitting pattern compared to the more common 6-substituted isomers (e.g., Riluzole

derivatives).

Physicochemical Properties
Property Value

Molecular Formula

Molecular Weight 258.13 g/mol

Exact Mass

256.9510 (

), 258.9489 (

)

Appearance Off-white to pale yellow solid

Solubility

High in

, DMSO-

, DMF; Low in water

Synthesis & Impurity Profile
The most robust synthesis route is the Sandmeyer Reaction, converting the 2-amino precursor

to the 2-bromo derivative. Understanding this pathway is crucial for identifying spectral

impurities (e.g., residual amine or hydrolysis products).

Synthesis Workflow (DOT Visualization)

3-Ethoxy-aniline Cyclization
(KSCN, Br2)

 Ring Closure 2-Amino-7-ethoxy-
benzo[d]thiazole

Sandmeyer Rxn
(tBuONO, CuBr2)

 Diazotization

2-Bromo-7-ethoxy-
benzo[d]thiazole

Impurity:
2-Hydroxy derivative

(Hydrolysis)

 H2O side rxn
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Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical Sandmeyer step where spectral validation

is required to ensure complete conversion of the amino group.

Spectroscopic Characterization
Mass Spectrometry (MS)
The presence of a single bromine atom provides a definitive isotopic signature.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Key Diagnostic: The 1:1 doublet intensity ratio for the molecular ion peak is the primary

confirmation of the bromine incorporation.

m/z (Mass-to-Charge) Relative Intensity Assignment

257.95 100%
(

isotope)

259.95 ~98%
(

isotope)

179.0 < 20% Fragment: Loss of Br radical

150.9 < 10%
Fragment: Loss of Br and Ethyl

group

Proton NMR ( -NMR)
Solvent:

(Chloroform-d) or DMSO-

. Reference: TMS (0.00 ppm).
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The 7-ethoxy substitution leaves three aromatic protons (H4, H5, H6) in a contiguous spin

system (ABC system), resulting in a characteristic pattern.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

7.62 Doublet (d) 1H H4 (Ar-H) Hz

7.38 Triplet (t) / dd 1H H5 (Ar-H) Hz

6.85 Doublet (d) 1H H6 (Ar-H) Hz

4.21 Quartet (q) 2H Hz

1.51 Triplet (t) 3H Hz

Note: H6 is significantly shielded (upfield shift) due to the ortho-position electron donation from

the 7-ethoxy group. H4 is less shielded, appearing further downfield.

Carbon-13 NMR ( -NMR)
Solvent:

.[1] Key Feature: The C2 carbon attached to Bromine typically appears around 135-140 ppm,
while the C7 carbon bearing the ethoxy group is highly deshielded.
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Shift (

, ppm)
Assignment Note

154.5 C7 (C-OEt)
Ipso-carbon, deshielded by

Oxygen.

152.1 C3a (Bridgehead) Quaternary carbon.

138.4 C2 (C-Br) Characteristic thiazole C2 shift.

127.8 C5 (Ar-C)

126.2 C7a (Bridgehead)

119.5 C4 (Ar-C)

108.2 C6 (Ar-C)
Shielded by ortho-ethoxy

group.

64.8 Methylene carbon.

14.7 Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

)
Vibration Mode Functional Group

3050 - 3080 C-H Stretch Aromatic Ring

2980, 2930 C-H Stretch Aliphatic (Ethyl group)

1590, 1475 C=C / C=N Stretch
Benzothiazole Skeletal

vibrations

1250 - 1270 C-O Stretch Aryl Alkyl Ether (Ar-O-R)

1040 C-O-C Stretch Ether linkage

740 - 780 C-Br Stretch
Aryl Bromide

(Weak/Fingerprint)

Experimental Protocols
NMR Sample Preparation Protocol
To ensure high-resolution spectra without artifacts:

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of

(99.8% D) or DMSO-

.

Tip: Use DMSO-

if the compound shows poor solubility in chloroform, but be aware of the water peak at
3.33 ppm.

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube

to remove inorganic salts (e.g., Cu salts from Sandmeyer).

Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments.
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HPLC Purity Assay
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile

Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV

at 254 nm and 280 nm. Retention Time: Expect elution around 6.5–7.5 min (hydrophobic due

to Br and OEt).

References
Synthesis of 2-substituted benzothiazoles

Jordan, A. D., et al. "Sandmeyer Reaction of 2-Aminobenzothiazoles." Journal of Organic

Chemistry, 2003.

NMR of Benzothiazoles: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II."
Elsevier, 1996. (Standard reference for chemical shifts of fused heterocycles).

General Spectroscopic Data for 2-Bromobenzothiazole

National Institute of Standards and Technology (NIST) Chemistry WebBook.

Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic
Compounds: Tables of Spectral Data." Springer, 2009. (Source for additivity rules used in
spectral prediction).

(Note: Specific spectral values presented in Section 4 are high-confidence expert predictions

derived from substituent additivity rules and analogous 2-bromo-6-ethoxybenzothiazole data,

as the exact experimental spectrum for this regioisomer is not in the open public domain.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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